molecular formula C7H14Cl2N2S B1522929 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride CAS No. 1251924-01-2

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Cat. No.: B1522929
CAS No.: 1251924-01-2
M. Wt: 229.17 g/mol
InChI Key: WGUCTLVQOJBTAO-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1251924-01-2 . It has a molecular weight of 229.17 and its IUPAC name is 4-(1,3-thiazol-2-yl)-1-butanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H . This indicates that the compound has a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a butan-1-amine group.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Antitumor Activity

  • A study by Hu et al. (2010) synthesized a compound structurally related to 4-(1,3-Thiazol-2-yl)butan-1-amine and investigated its antitumor activity, finding it effective against certain cancer cell lines (Hu et al., 2010).
  • Ye Jiao et al. (2015) also developed a similar compound, which showed promising antitumor properties in preliminary biological tests against the Hela cell line (Ye Jiao et al., 2015).

Corrosion Inhibition

  • Kaya et al. (2016) conducted a study on thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, to evaluate their performance as corrosion inhibitors for iron, revealing positive results (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

  • Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives provided insights into non-covalent interactions in these compounds, which could have implications for their applications in various fields (El-Emam et al., 2020).
  • Zhang et al. (2018) synthesized thiourea derivatives and analyzed their non-covalent interactions, which are crucial for understanding the properties of these compounds (Zhang et al., 2018).

Synthesis of Novel Compounds

  • Greig et al. (2001) synthesized novel cyclic sulfonamides, including compounds structurally related to 4-(1,3-Thiazol-2-yl)butan-1-amine, showing potential applications in medicinal chemistry (Greig et al., 2001).

Miscellaneous Applications

  • Gomha et al. (2015) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative-antimicrobial properties (Gomha et al., 2015).
  • Farahati et al. (2019) explored the use of thiazoles as corrosion inhibitors for copper, indicating a diverse range of applications for these compounds (Farahati et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .

Mechanism of Action

Target of Action

Compounds with similar structures have shown significant antifungal and antitubercular activity . These compounds could potentially target enzymes or proteins essential for the survival of these microorganisms.

Mode of Action

Similar compounds have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that these compounds might interact with specific receptors or enzymes to exert their effects.

Biochemical Pathways

Based on the observed antifungal and antitubercular activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways essential for the growth and survival of these organisms.

Pharmacokinetics

The molecular weight of the compound is 22917 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Similar compounds have shown significant antifungal and antitubercular activities , suggesting that this compound might inhibit the growth of these organisms at the molecular and cellular levels.

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCTLVQOJBTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
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4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
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4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
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4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

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